2-Methyl-4-(2,2,2-trifluoroethoxy)benzoic acid
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Overview
Description
2-Methyl-4-(2,2,2-trifluoroethoxy)benzoic acid is an organic compound with the molecular formula C10H9F3O3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a methyl group and a trifluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2,2,2-trifluoroethoxy)benzoic acid can be achieved through several steps:
Starting Material: The synthesis begins with 2,4-dinitrochlorobenzene.
Reaction with Trifluoroethanol: The 2,4-dinitrochlorobenzene is reacted with trifluoroethanol to form 2,4-dinitrochlorobenzene trifluoroethanol ether.
Reduction and Substitution: The ether is then subjected to reduction and substitution reactions to introduce the methyl group and convert the nitro groups to the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions are common to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(2,2,2-trifluoroethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoroethoxy group to other functional groups.
Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and other electrophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of substituted benzoic acid derivatives.
Scientific Research Applications
2-Methyl-4-(2,2,2-trifluoroethoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, such as herbicides and insecticides
Mechanism of Action
The mechanism of action of 2-Methyl-4-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential antimicrobial and antifungal activities, where it disrupts the cell membrane integrity of pathogens .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid: This compound has similar structural features but includes a chloro and methylsulfonyl group instead of a methyl group.
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid: This compound has two trifluoroethoxy groups attached to the benzene ring.
Uniqueness
2-Methyl-4-(2,2,2-trifluoroethoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-methyl-4-(2,2,2-trifluoroethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-6-4-7(16-5-10(11,12)13)2-3-8(6)9(14)15/h2-4H,5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHULBLVASDIYQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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